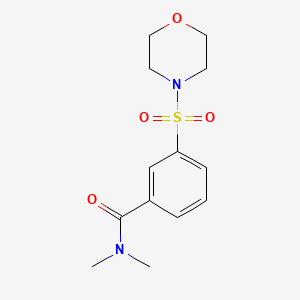![molecular formula C19H22N4O2 B4463643 3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol](/img/structure/B4463643.png)
3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol
描述
3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol, also known as MPQP, is a synthetic compound that has been extensively studied for its potential applications in the field of cancer research. MPQP belongs to the class of quinazoline derivatives, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
作用机制
The exact mechanism of action of 3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol is not fully understood. However, several studies have suggested that 3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol exerts its antitumor effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. For example, 3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol has been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is known to play a critical role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol has been shown to have a number of biochemical and physiological effects. For example, 3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. 3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol has also been shown to inhibit the expression of certain genes that are involved in cancer cell growth and proliferation, such as cyclin D1 and Bcl-2.
实验室实验的优点和局限性
One of the main advantages of using 3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. 3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol has also been shown to have a relatively low toxicity profile, making it a promising candidate for further development as an anticancer agent. However, one of the main limitations of using 3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol in lab experiments is its relatively complex synthesis method, which may limit its availability and scalability for large-scale studies.
未来方向
There are several potential future directions for research on 3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol. One possible direction is to further investigate the mechanism of action of 3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol, in order to gain a better understanding of how it exerts its antitumor effects. Another potential direction is to investigate the potential use of 3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol in combination with other anticancer agents, in order to enhance its efficacy and reduce potential side effects. Finally, further studies are needed to evaluate the safety and efficacy of 3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol in preclinical and clinical trials, in order to determine its potential as a therapeutic agent for the treatment of cancer.
科学研究应用
3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol has been extensively studied for its potential applications in cancer research. Several studies have shown that 3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol exhibits potent antitumor activity against a wide range of cancer cell lines, including lung cancer, breast cancer, and prostate cancer. 3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
属性
IUPAC Name |
3-[[2-[(4-methoxyphenyl)methylamino]quinazolin-4-yl]amino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-25-15-9-7-14(8-10-15)13-21-19-22-17-6-3-2-5-16(17)18(23-19)20-11-4-12-24/h2-3,5-10,24H,4,11-13H2,1H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLIECOLOBYDBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C(=N2)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4463561.png)
![N-methyl-N-{2-methyl-3-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4463575.png)
![N-(1-ethylpropyl)-4-{[(4-methyl-1-piperazinyl)sulfonyl]methyl}benzamide](/img/structure/B4463589.png)
![N-(2-chloro-4-methylphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4463594.png)
![1-(ethylsulfonyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B4463598.png)
![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B4463607.png)
![3-[3-(3-isopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B4463610.png)
![N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4463612.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-furyl)-3-isoxazolecarboxamide](/img/structure/B4463614.png)
![N-(4-chlorophenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4463619.png)
![2-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4463631.png)
![4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4463634.png)
![7-(2-methylphenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4463654.png)
